5-Chloro-6-(2-methoxyethoxy)-3-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-6-(2-methoxyethoxy)pyridin-3-amine is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of a chlorine atom at the 5th position, a methoxyethoxy group at the 6th position, and an amine group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(2-methoxyethoxy)pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the chlorination of a pyridine derivative followed by the introduction of the methoxyethoxy group and the amination process. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of 5-chloro-6-(2-methoxyethoxy)pyridin-3-amine may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-(2-methoxyethoxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
5-chloro-6-(2-methoxyethoxy)pyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-6-(2-methoxyethoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-6-methoxypyridin-3-amine
- 6-(2-methoxyethoxy)pyridin-3-amine
- 5-chloro-3-aminopyridine
Uniqueness
5-chloro-6-(2-methoxyethoxy)pyridin-3-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chlorine atom and the methoxyethoxy group distinguishes it from other similar compounds, potentially leading to unique applications and effects.
This detailed article provides a comprehensive overview of 5-chloro-6-(2-methoxyethoxy)pyridin-3-amine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1354225-48-1 |
---|---|
Molecular Formula |
C8H11ClN2O2 |
Molecular Weight |
202.64 g/mol |
IUPAC Name |
5-chloro-6-(2-methoxyethoxy)pyridin-3-amine |
InChI |
InChI=1S/C8H11ClN2O2/c1-12-2-3-13-8-7(9)4-6(10)5-11-8/h4-5H,2-3,10H2,1H3 |
InChI Key |
ASNOFWWCJFJYHZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C(C=N1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.